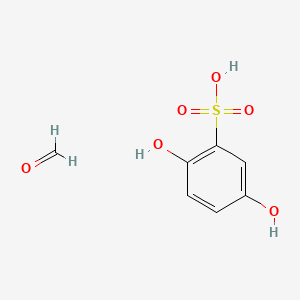
2,5-Dihydroxybenzenesulfonic acid;formaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H6O5S. It is a derivative of hydroquinone, where one of the phenyl hydrogens is substituted by a sulfonic acid group . Formaldehyde, on the other hand, is a highly reactive aldehyde gas formed by oxidation or incomplete combustion of hydrocarbons . When combined, these compounds can form various derivatives with unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dihydroxybenzenesulfonic acid can be synthesized from hydroquinone. The process involves dissolving hydroquinone in a solvent like n-heptane, cooling the solution, and then adding sulfuric acid dropwise. The mixture is then heated and stirred for several hours before being cooled and filtered to obtain the product .
Industrial Production Methods
In industrial settings, the production of 2,5-Dihydroxybenzenesulfonic acid often involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
化学反応の分析
Types of Reactions
2,5-Dihydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various quinones, substituted hydroquinones, and other derivatives depending on the reaction conditions and reagents used .
科学的研究の応用
2,5-Dihydroxybenzenesulfonic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,5-Dihydroxybenzenesulfonic acid involves its interaction with molecular targets such as VEGF. By inhibiting VEGF, it prevents angiogenesis and reduces vascular permeability, which is beneficial in treating certain pathological conditions . Formaldehyde, on the other hand, acts as a cross-linking agent, forming covalent bonds with various biomolecules .
類似化合物との比較
Similar Compounds
Hydroquinone: A precursor to 2,5-Dihydroxybenzenesulfonic acid, used in similar applications but lacks the sulfonic acid group.
Chloranil: Another quinone derivative with different reactivity and applications.
Persilic acid: A sulfonic acid derivative with distinct properties.
Uniqueness
2,5-Dihydroxybenzenesulfonic acid is unique due to its dual functionality as both a hydroquinone derivative and a sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
特性
CAS番号 |
70244-08-5 |
|---|---|
分子式 |
C7H8O6S |
分子量 |
220.2 g/mol |
IUPAC名 |
2,5-dihydroxybenzenesulfonic acid;formaldehyde |
InChI |
InChI=1S/C6H6O5S.CH2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-2/h1-3,7-8H,(H,9,10,11);1H2 |
InChIキー |
OESSFYVBWHTBGT-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=C(C=C1O)S(=O)(=O)O)O |
正規SMILES |
C=O.C1=CC(=C(C=C1O)S(=O)(=O)O)O |
同義語 |
compound 53D-K hydroquinone-sulfonic acid-formaldehyde polyme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















